molecular formula C13H26N2O3S B11124557 1-(ethylsulfonyl)-N-(pentan-2-yl)piperidine-4-carboxamide

1-(ethylsulfonyl)-N-(pentan-2-yl)piperidine-4-carboxamide

Cat. No.: B11124557
M. Wt: 290.42 g/mol
InChI Key: HINLIPDXWVBXGT-UHFFFAOYSA-N
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Description

1-(ethylsulfonyl)-N-(pentan-2-yl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. The unique structure of this compound makes it a subject of interest for researchers exploring new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(ethylsulfonyl)-N-(pentan-2-yl)piperidine-4-carboxamide typically involves the following steps:

    Formation of Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Ethylsulfonyl Group: The ethylsulfonyl group can be introduced via sulfonylation reactions using reagents such as ethylsulfonyl chloride.

    Attachment of Pentan-2-yl Group: The pentan-2-yl group can be attached through alkylation reactions using suitable alkylating agents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

1-(ethylsulfonyl)-N-(pentan-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding amines or alcohols.

Scientific Research Applications

1-(ethylsulfonyl)-N-(pentan-2-yl)piperidine-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(ethylsulfonyl)-N-(pentan-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular responses.

    Signal Transduction: The compound may influence signal transduction pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(methylsulfonyl)-N-(pentan-2-yl)piperidine-4-carboxamide
  • 1-(ethylsulfonyl)-N-(butan-2-yl)piperidine-4-carboxamide
  • 1-(ethylsulfonyl)-N-(pentan-2-yl)piperidine-3-carboxamide

Uniqueness

1-(ethylsulfonyl)-N-(pentan-2-yl)piperidine-4-carboxamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds

Properties

Molecular Formula

C13H26N2O3S

Molecular Weight

290.42 g/mol

IUPAC Name

1-ethylsulfonyl-N-pentan-2-ylpiperidine-4-carboxamide

InChI

InChI=1S/C13H26N2O3S/c1-4-6-11(3)14-13(16)12-7-9-15(10-8-12)19(17,18)5-2/h11-12H,4-10H2,1-3H3,(H,14,16)

InChI Key

HINLIPDXWVBXGT-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)NC(=O)C1CCN(CC1)S(=O)(=O)CC

Origin of Product

United States

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